molecular formula C9H4Cl2O6 B559625 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid CAS No. 137071-78-4

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid

Cat. No.: B559625
CAS No.: 137071-78-4
M. Wt: 279.03 g/mol
InChI Key: WFLALXNBVTWGKP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid is a key precursor used for preparing a variety of dichlorinated fluoresceins and rhodamines such as TET and HEX . These chlorinated fluoresceins and rhodamines are widely used for labeling oligos and in DNA sequencing . Therefore, the primary targets of this compound are the oligos and DNA sequences that are to be labeled.

Mode of Action

It is known that the compound is used to prepare dichlorinated fluoresceins and rhodamines . These derivatives interact with their targets (oligos and DNA sequences) by binding to them and providing a fluorescent label that can be detected in subsequent analyses.

Biochemical Pathways

Given its use in preparing fluorescent labels for oligos and dna sequencing , it can be inferred that the compound plays a role in the biochemical pathways related to DNA replication and transcription.

Pharmacokinetics

It has a molecular weight of 279.03 , and it is a solid at room temperature . It is soluble in methanol and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the action of this compound is the production of fluorescent labels that can be used in DNA sequencing . This allows for the visualization and identification of specific sequences of DNA, aiding in various research and diagnostic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichlorotrimellitic acid can be synthesized through the chlorination of trimellitic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions of the benzene ring .

Industrial Production Methods: In industrial settings, the production of 3,6-dichlorotrimellitic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichlorotrimellitic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,6-Dichlorophthalic acid
  • 3,6-Dichlorobenzoic acid
  • 3,6-Dichloroterephthalic acid

Comparison: 3,6-Dichlorotrimellitic acid is unique due to its three carboxylic acid groups, which provide multiple sites for chemical modification. This makes it a versatile precursor for the synthesis of various fluorescent dyes. In contrast, similar compounds like 3,6-dichlorophthalic acid and 3,6-dichlorobenzoic acid have fewer functional groups, limiting their applications .

Properties

IUPAC Name

3,6-dichlorobenzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLALXNBVTWGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579685
Record name 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137071-78-4
Record name 3,6-Dichloro-1,2,4-benzenetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137071-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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